Voriconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-MGPLVRAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046485, DTXSID201019420 | |
| Record name | Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Low, 9.78e-02 g/L | |
| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
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| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
188416-29-7, 137234-62-9 | |
| Record name | (±)-Voriconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Voriconazole | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Voriconazole [USAN:INN:BAN] | |
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| Record name | Voriconazole, (+/-)- | |
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| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
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| Record name | Voriconazole | |
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| Record name | Voriconazole | |
| Source | EPA DSSTox | |
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| Record name | (+/-)-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | VORICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |
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| Record name | VORICONAZOLE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 - 130 °C | |
| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
The primary mode of action for voriconazole (B182144), like other azole antifungals, is the inhibition of the fungal cytochrome P450-dependent enzyme 14α-lanosterol demethylase. oup.compfizermedicalinformation.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. oup.comtga.gov.au By inhibiting this step, this compound disrupts the integrity of the fungal cell membrane, leading to the accumulation of 14α-methyl sterols and a depletion of ergosterol. pfizermedicalinformation.comtga.gov.au This disruption is believed to be responsible for the fungistatic activity of this compound against yeasts like Candida species and its fungicidal activity against some filamentous fungi, such as Aspergillus species. oup.comtga.gov.au
Pharmacokinetics and Pharmacodynamics of Voriconazole
Metabolic Pathways and Enzyme Systems
Voriconazole (B182144) undergoes extensive hepatic metabolism, with less than 2% of the original dose excreted unchanged. pharmgkb.orgnih.govpfizermedicalinformation.commdpi.comasm.orgplos.orgfrontiersin.orgdrugbank.com The majority of its metabolism is mediated by cytochrome P450 (CYP) enzymes. pharmgkb.org
Primary Role of Cytochrome P450 2C19 (CYP2C19)
CYP2C19 is the primary enzyme responsible for the metabolism of this compound. pharmgkb.orgresearchgate.netnih.govoup.comnih.govmdpi.comasm.orgasm.orgfrontiersin.orgplos.orgfrontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgdrugbank.compsu.edu It plays a crucial role in the N-oxidation of this compound to its main circulating metabolite, this compound N-oxide. pharmgkb.orgmdpi.comfrontiersin.orgdrugbank.comglpbio.com
The CYP2C19 gene is highly polymorphic, with over 30 known variant alleles. pharmgkb.org These genetic variations significantly influence this compound pharmacokinetics, accounting for a substantial portion of the observed variability. pharmgkb.orgnih.govfrontiersin.orgplos.orgfrontiersin.orgnih.govresearchgate.netnih.gov Individuals are categorized into different metabolizer phenotypes based on their CYP2C19 genotype:
Normal Metabolizers (NMs) : Homozygous for the *1 allele, with normal enzyme function. pharmgkb.org
Intermediate Metabolizers (IMs) : Carry one 1 allele and a loss-of-function allele (e.g., *1/2), resulting in reduced enzyme function. pharmgkb.org
Poor Metabolizers (PMs) : Carry two loss-of-function alleles (e.g., 2/2), leading to low or deficient CYP2C19 enzyme activity. pharmgkb.org PMs can exhibit, on average, 4-fold higher drug exposure compared to NMs. pharmgkb.orgnih.govnih.gov
Rapid Metabolizers (RMs) / Ultrarapid Metabolizers (UMs) : Carry the 17 allele (e.g., *1/17 or 17/17), which results in increased enzyme activity. pharmgkb.orgnih.gov UMs have been found to have a high risk of this compound underexposure. nih.gov
Despite the strong influence of CYP2C19 genotype on this compound exposure, studies have not consistently found a direct association between CYP2C19 genotype and toxicity or efficacy. pharmgkb.orgnih.gov However, preemptive CYP2C19 genotyping may be useful for optimizing dosing and achieving target concentrations faster. pharmgkb.org
Contributions of CYP2C9 and CYP3A4
While CYP2C19 is the primary metabolizing enzyme, CYP3A4 and CYP2C9 also contribute to this compound's metabolism. pharmgkb.orgnih.govmdpi.comasm.orgasm.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgdrugbank.compsu.edu
CYP3A4 : This enzyme contributes to the N-oxidation of this compound and is also primarily responsible for the hydroxylation of the methyl group and the fluoropyrimidine ring of this compound. pharmgkb.orgfrontiersin.orgdrugbank.compsu.edu Studies suggest that approximately 29.5% of the hepatic N-oxidation of this compound is mediated by CYP3A4. mdpi.com this compound itself can act as both a substrate and an inhibitor of CYP3A4. pharmgkb.orgfrontiersin.orgresearchgate.netasm.org
CYP2C9 : CYP2C9 also plays a role in this compound metabolism, though its contribution is generally considered secondary or to a lesser extent compared to CYP2C19 and CYP3A4. pharmgkb.orgmdpi.comasm.orgasm.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgdrugbank.compsu.edu Its contribution to hepatic N-oxidation has been estimated at around 13.4%. mdpi.com While CYP2C9 variants have been linked to this compound blood concentration variability, evidence for a significant association between CYP2C9 genetic variants and this compound concentrations is limited. pharmgkb.orgfrontiersin.org
Table 2: Estimated Contributions of CYP Enzymes to this compound N-oxidation mdpi.com
| Enzyme | Contribution to Hepatic N-oxidation (%) |
| CYP2C19 | 63.1% |
| CYP2C9 | 13.4% |
| CYP3A4 | 29.5% |
Note: These contributions are based on specific CYP inhibition in microsomes and intersystem extrapolation factors. mdpi.com
This compound N-oxide as a Major Metabolite
This compound N-oxide is the main circulating metabolite of this compound in plasma. pharmgkb.orgnih.govmdpi.comjst.go.jpfrontiersin.orgdrugbank.comglpbio.comschd-shimadzu.commedchemexpress.com It is formed primarily through the N-oxidation pathway, predominantly mediated by CYP2C19, with contributions from CYP3A4 and CYP2C9. pharmgkb.orgmdpi.comfrontiersin.orgdrugbank.comglpbio.com While it is the major circulating metabolite, this compound N-oxide does not possess antifungal activity. pharmgkb.orgnih.govmdpi.com It can be further metabolized into various less prevalent metabolites. pharmgkb.org The N-oxide and other hydroxylated metabolites can undergo glucuronidation and are subsequently excreted, primarily in the urine. pharmgkb.orgdrugbank.com
Population Pharmacokinetics (PopPK) Modeling
Identification of Significant Covariates Influencing Pharmacokinetics
Age-Related Pharmacokinetic Differences
Age significantly influences this compound pharmacokinetics, leading to distinct profiles across different age groups.
Pediatric Patients: Children generally exhibit higher this compound clearance compared to adults, resulting in lower plasma exposures when administered similar weight-based doses springermedizin.deeuropa.euasm.orgnih.govnih.gov. The non-linearity of this compound pharmacokinetics is less pronounced in children than in adults asm.orgnih.gov. For instance, an 8 mg/kg intravenous dose in pediatric patients provides approximately two-fold higher exposure than a 9 mg/kg oral dose, reflecting a greater elimination capacity in children due to a higher liver mass to body mass ratio europa.eu. Studies have shown that children aged 2 to less than 12 years may require higher doses than adults to achieve comparable exposures due to faster metabolism asm.orgnih.gov. There is also considerable interpatient variability observed in pediatric populations nih.govnih.gov. Neonates may exhibit higher peak concentrations than older children, potentially due to the incomplete development and activity of certain hepatic enzymes in early life impactfactor.org.
Adolescents: this compound exposures in the majority of adolescents (12 to <17 years) are generally comparable to those in adults when receiving the same dosing regimens europa.euasm.org. However, some younger adolescents with lower body weight may metabolize this compound more similarly to children, leading to lower exposures europa.euasm.org.
Elderly Patients: Elderly patients have been reported to exhibit higher this compound plasma concentrations compared to younger adults dovepress.comfrontiersin.org. This can be attributed to age-related hepatic dysfunction, which may lead to this compound accumulation dovepress.com. Factors such as reduced blood flow, immunosenescence, and cellular senescence can also contribute to impaired drug metabolism in older individuals dovepress.com. Additionally, as a lipophilic small molecule, this compound may experience an increase in its volume of distribution (V/F) in elderly patients who typically have reduced total body water content and increased body fat dovepress.com.
Influence of Body Weight
The influence of body weight on this compound pharmacokinetics, particularly in obese patients, is a subject of ongoing research. Evidence suggests that this compound clearance does not substantially increase with increasing body weight in obese patients oup.com. This is significant because this compound distributes primarily into lean body tissue, with less distribution into adipose tissue nih.gov.
Studies have indicated that obese patients dosed based on total body weight may experience higher mean trough concentrations and increased rates of supratherapeutic levels compared to non-obese patients oup.comnih.gov. For instance, one retrospective study found mean trough concentrations of 6.2 mg/L in obese patients versus 3.5 mg/L in non-obese patients (P < 0.0001) when dosed using total body weight oup.com. The correlation between this compound dose-normalized AUC and lean body weight (r² = 0.42) has been shown to be modestly better than with total body weight (r² = 0.14) nih.govasm.org. Despite this, some studies suggest that fixed this compound doses, regardless of body weight, might be appropriate in obese individuals due to comparable volume of distribution and clearance with non-obese counterparts nih.gov.
Impact of Hepatic Function and Liver Disease
The liver plays a central role in this compound metabolism, making hepatic function a critical determinant of its pharmacokinetics. This compound is primarily metabolized by hepatic CYP2C19, CYP2C9, and CYP3A4 enzymes wikipedia.orgmims.commdpi.comasm.orgnih.gov.
Hepatic Impairment: Patients with impaired hepatic function exhibit a reduced ability to metabolize this compound, leading to increased drug exposure and potential accumulation dovepress.commdpi.comasm.orgdovepress.com.
Child-Pugh Classification:
In patients with mild to moderate hepatic cirrhosis (Child-Pugh A and B), the area under the curve (AUC) of this compound has been observed to be significantly higher (e.g., 233% higher after a single oral dose) compared to individuals with normal hepatic function europa.eu.
For patients with severe hepatic dysfunction (Child-Pugh C), the ability to metabolize this compound is further reduced, increasing the risk of accumulation and adverse events mdpi.comdovepress.comnih.gov.
Liver Function Indices: Indices of liver function, such as aspartate transaminase (AST), total bilirubin, and international normalized ratio (INR), have been significantly correlated with this compound exposure and clearance asm.org. Patients with higher values for these markers, indicative of hepatic dysfunction, tend to have higher this compound exposure and lower apparent clearance asm.org.
Renal Status and Creatinine (B1669602) Clearance
Renal impairment generally does not significantly affect the pharmacokinetics of this compound itself. Less than 2% of the unchanged this compound dose is excreted via the urine mims.commdpi.com. Studies have shown that the pharmacokinetics of oral this compound are not significantly affected in subjects with varying degrees of renal impairment europa.eunih.gov.
However, in specific populations, creatinine clearance has been identified as a significant covariate affecting this compound clearance. For instance, a population pharmacokinetic analysis in cancer patients found that creatinine clearance significantly influenced this compound clearance plos.orgnih.gov.
Concomitant Medications as Covariates
This compound's metabolism by and inhibition of CYP450 isoenzymes (CYP2C19, CYP2C9, and CYP3A4) make it highly susceptible to drug-drug interactions wikipedia.orgmims.comoup.commdpi.comeuropa.eunih.gov. Concomitant medications that are inhibitors or inducers of these enzymes can significantly alter this compound plasma concentrations.
Decreased this compound Concentrations: Co-administration of strong CYP inducers such as phenytoin, rifampicin, and St. John's wort can significantly increase this compound elimination, leading to reduced this compound concentrations wikipedia.orgoup.comresearchgate.net. Glucocorticoids have also been reported to significantly reduce this compound concentrations oup.comresearchgate.net.
Increased this compound Concentrations: Conversely, co-administration with CYP inhibitors can increase this compound plasma levels. Proton pump inhibitors, for example, have been associated with increased this compound concentrations researchgate.net.
CYP2C19 Genotype: The genetic polymorphism of CYP2C19 is a major factor contributing to inter-individual variability in this compound metabolism oup.commdpi.comnih.govoup.comasm.org. Patients with CYP2C19 loss-of-function (LoF) alleles exhibit significantly lower maximum rate of enzyme activity (Vmax) for this compound, leading to higher exposures oup.comnih.gov. This highlights the importance of considering pharmacogenomic factors in predicting this compound exposure.
Inflammation as a Potential Covariate
Inflammation has emerged as a potential covariate influencing this compound pharmacokinetics. Studies indicate that inflammatory stimuli can alter the activities and expression levels of cytochrome P450 isoenzymes, which are crucial for this compound metabolism frontiersin.orgnih.gov.
C-Reactive Protein (CRP): C-reactive protein (CRP), a common marker for inflammation, has been shown to correlate with this compound trough concentrations frontiersin.orgnih.govresearchgate.netnih.gov. Higher CRP levels are associated with increased this compound trough concentrations nih.gov. For instance, in one study, a 1-mg/L increase in CRP concentration was associated with a 0.015 mg/L higher this compound trough concentration nih.gov.
Mechanism: The downregulation of CYP450 isoenzymes during inflammation may decrease the hepatic clearance of drugs like this compound frontiersin.orgnih.gov. The impact of CRP on this compound clearance can be substantial; for example, increases in CRP concentrations (e.g., 10 mg/L, 50 mg/L, 100 mg/L, and 200 mg/L) were associated with decreases in this compound clearance by 3%, 15%, 34%, and 61%, respectively frontiersin.org. This effect has been particularly noted in patients with CYP2C19 Normal Metabolizer (NM) and Intermediate Metabolizer (IM) phenotypes, while no significant effect was observed in Poor Metabolizers (PM) frontiersin.org.
Model Validation and Predictive Performance
Population pharmacokinetic (PopPK) modeling is a critical tool for understanding and quantifying the factors contributing to this compound's pharmacokinetic variability and for establishing population-specific parameters springermedizin.denih.govplos.org. These models aim to predict drug concentrations and guide individualized therapy.
Model Development: Various PopPK studies have been conducted, describing this compound pharmacokinetics using different models, such as one- or two-compartment models with first-order absorption and linear or non-linear (Michaelis-Menten) elimination dovepress.comoup.comfrontiersin.orgplos.orgresearchgate.net.
Inter-individual Variability: Despite these models, high inter-individual variability in this compound exposure remains a significant challenge oup.commdpi.comspringermedizin.deasm.orgnih.govasm.orgresearchgate.net.
Validation: Model validation is crucial to ensure robustness and predictive performance. This often involves internal validation methods like bootstrapping and goodness-of-fit plots plos.orgnih.govresearchgate.net. However, external evaluation of published models using independent datasets is often lacking but is essential to assess their real-world applicability and predictive capabilities springermedizin.denih.govnih.govnih.gov.
Predictive Performance: The predictive performance of various this compound PopPK models can differ substantially nih.govnih.govasm.org. Some studies have found that no single model perfectly predicts this compound concentrations across all patient populations nih.gov. Metrics such as mean prediction error (ME) and mean squared prediction error (MSE) are used to assess bias and precision asm.org.
Bayesian Forecasting: The integration of Bayesian forecasting methods, particularly when incorporating one or two prior drug concentrations, has been shown to significantly improve the prediction precision and accuracy of PopPK models nih.govnih.gov. Prediction- and variability-corrected visual predictive checks (pvcVPCs) are also employed for graphical assessment of a model's predictive performance, comparing simulated data with observed data oup.comnih.gov.
Pharmacogenomics of Voriconazole Response
CYP2C19 Genetic Polymorphisms
Voriconazole (B182144) is predominantly metabolized in the liver by the cytochrome P450 2C19 (CYP2C19) enzyme. nih.govfrontiersin.orgmjima.orgamegroups.org Genetic polymorphisms in the CYP2C19 gene are a major determinant of this compound's pharmacokinetic variability, accounting for approximately 50% of the observed differences in drug levels. frontiersin.orgpharmgkb.orgbmj.com
Impact of CYP2C19 Star Alleles (*1, *2, *3, *17) on Metabolizer Phenotypes
The CYP2C19 gene is highly polymorphic, with numerous variant alleles identified. pharmgkb.orgnih.gov The most commonly studied alleles, CYP2C191, CYP2C192, CYP2C193, and CYP2C1917, are associated with distinct metabolizer phenotypes:
CYP2C19*1 (Wild-Type): This allele is associated with normal enzyme activity, classifying individuals as Normal Metabolizers (NMs). nih.govpharmgkb.orgfrontiersin.org
CYP2C192 and CYP2C193: These are loss-of-function alleles. CYP2C192 (rs4244285) and CYP2C193 (rs4986893) lead to significantly decreased or no enzyme activity. pharmgkb.orgfrontiersin.orguchile.cl Individuals carrying one loss-of-function allele (e.g., *1/2) are typically classified as Intermediate Metabolizers (IMs), while those with two loss-of-function alleles (e.g., 2/2, 2/3) are classified as Poor Metabolizers (PMs). nih.govpharmgkb.orgnih.gov
CYP2C1917: This is a gain-of-function allele (c.-806C>T; rs12248560) located in the gene's promoter region, leading to increased enzyme activity. frontiersin.orgnih.govfrontiersin.org Individuals with one CYP2C1917 allele (e.g., *1/17) are often categorized as Rapid Metabolizers (RMs), and those with two CYP2C1917 alleles (e.g., 17/17) are classified as Ultrarapid Metabolizers (UMs). nih.govpharmgkb.orgnih.gov
The classification of CYP2C19 phenotypes based on common genotypes is summarized in the table below. nih.govcpicpgx.orgpharmgkb.org
| Phenotype | Genotypes (Examples) | Enzyme Activity |
| Ultrarapid Metabolizer | 17/17 | Increased |
| Rapid Metabolizer | 1/17 | Increased |
| Normal Metabolizer | 1/1 | Normal |
| Intermediate Metabolizer | 1/2, 1/3, 2/17 | Reduced |
| Poor Metabolizer | 2/2, 2/3 | Absent or Deficient |
Association of Genotypes with this compound Exposure and Clinical Outcomes
Genetic variations in CYP2C19 significantly impact this compound exposure, leading to a wide range of drug concentrations among patients receiving standard doses. nih.govuchile.clresearchgate.net
Poor Metabolizers (PMs) of CYP2C19 exhibit significantly higher this compound concentrations compared to Normal Metabolizers (NMs) and Intermediate Metabolizers (IMs). pharmgkb.orgpharmgkb.orgresearchgate.net On average, PMs can have up to 4-fold higher this compound exposure than NMs. nih.govpharmgkb.org This increased exposure in PMs is associated with a higher risk of adverse drug reactions. nih.govucr.edufrontiersin.orgcpicpgx.org Studies have shown that PMs have a significantly higher proportion of achieving the target therapeutic range compared to NMs. researchgate.net
Conversely, Ultrarapid Metabolizers (UMs) and Rapid Metabolizers (RMs) have decreased this compound trough concentrations. nih.govucr.educpicpgx.org This can delay the achievement of target blood concentrations and increase the risk of subtherapeutic levels, which are associated with a lower response rate and potential treatment failure. nih.govmjima.orgnih.gov For instance, adults with the CYP2C19 RM or UM phenotype are more likely to have subtherapeutic concentrations with weight-based this compound dosing. nih.govresearchgate.net One study found that RMs/UMs had a lower steady-state trough concentration (2.86 ± 2.3 mg/L) compared to other phenotypes (4.26 ± 2.2 mg/L), and a higher prevalence of subtherapeutic troughs (52% vs. 16%). nih.govresearchgate.net
Clinical Pharmacogenetics Implementation Consortium (CPIC) Guidelines
The Clinical Pharmacogenetics Implementation Consortium (CPIC) has developed guidelines for this compound therapy based on CYP2C19 genotype to optimize treatment and minimize risks. ucr.educpicpgx.orgpharmgkb.orgclinpgx.orgfrontiersin.org These guidelines recommend considering alternative antifungal agents that are not primarily metabolized by CYP2C19 for patients identified as CYP2C19 Ultrarapid Metabolizers, Rapid Metabolizers, or Poor Metabolizers. cpicpgx.orgpharmgkb.orgpharmgkb.org
For Poor Metabolizers, if this compound is strongly indicated, a lower than standard dosage with meticulous therapeutic drug monitoring (TDM) may be feasible due to their increased drug exposure. nih.govcpicpgx.orgpharmgkb.org For Ultrarapid and Rapid Metabolizers, who are at risk of subtherapeutic concentrations and treatment failure, an alternative antifungal agent is often recommended. nih.govcpicpgx.orgpharmgkb.orgpharmgkb.org The Dutch Pharmacogenetics Working Group (DPWG) also provides similar recommendations, suggesting a 50% reduction in standard dose for PMs and a 1.5 times higher initial dose for UMs, along with monitoring this compound plasma concentrations for PMs, IMs, and UMs. pharmgkb.org
Influence of CYP2C9 and CYP3A4 Genetic Variation
While CYP2C19 is the primary enzyme responsible for this compound metabolism, other CYP enzymes, such as CYP2C9 and CYP3A4, also contribute, albeit to a lesser extent. nih.govfrontiersin.orgmjima.orgamegroups.orgresearchgate.net The contribution of CYP3A4 to this compound metabolism in vivo is estimated to be approximately 1/50th of that of CYP2C19. frontiersin.org
Research findings regarding the influence of CYP3A4 and CYP2C9 genetic variations on this compound pharmacokinetics have been less consistent and are generally considered to have a more limited impact compared to CYP2C19. frontiersin.orgpharmgkb.orgpharmgkb.orgpharmgkb.orgnih.gov Some studies suggest that certain genetic variants of CYP3A4, such as rs4646437 and rs35599367, can be associated with higher this compound concentrations. frontiersin.orgpharmgkb.orgpharmgkb.orgmdpi.com For example, the presence of the rs4646437 T allele has been linked to higher plasma this compound concentrations. pharmgkb.org However, other studies indicate that genetic variations of CYP3A4 and CYP3A5 may have little impact on this compound pharmacokinetics, and more research is needed to fully clarify their relationship. frontiersin.org
Mechanisms of Resistance
Target Site Alterations
Mutations in the cyp51A gene, which encodes the 14α-lanosterol demethylase enzyme, are a major mechanism of resistance in Aspergillus fumigatus. oup.com In Aspergillus flavus, three cyp51 genes (cyp51A, cyp51B, and cyp51C) have been identified, and mutations in cyp51C have been linked to this compound resistance. nih.govnih.gov
Efflux Pump Overexpression
Increased expression of efflux pumps, which are proteins that actively transport the drug out of the fungal cell, is another significant resistance mechanism. In Candida krusei, overexpression of the ABC transporters Abc1 and Abc2 has been associated with azole resistance. asm.org Similarly, in Aspergillus fumigatus, overexpression of multidrug efflux transporters can contribute to itraconazole (B105839) resistance. asm.org
Clinical Applications
Invasive Aspergillosis
This compound is considered the primary treatment for invasive aspergillosis in most patients. oup.comuspharmacist.com A large, randomized trial showed that this compound was superior to amphotericin B for the primary treatment of this condition, demonstrating a better response rate and improved survival. oup.comnih.gov It has been successfully used to treat various forms of invasive aspergillosis, including pulmonary, central nervous system, and bone infections. oup.comut.ee
Invasive Candidiasis
While not typically the first-line treatment for most Candida infections, this compound is effective for candidemia and is particularly useful for infections caused by fluconazole-resistant Candida species, including C. krusei. nih.govnih.govoup.com It can also be used as a step-down oral therapy for certain cases of candidemia. oup.com
Scedosporiosis and Fusariosis
This compound is approved for the treatment of serious infections caused by Scedosporium and Fusarium species, which are often resistant to other antifungal agents. nih.govoup.com It has shown efficacy in treating infections caused by Scedosporium apiospermum and has demonstrated some activity against Fusarium species. oup.compsu.edunih.gov
Targeting Ergosterol (B1671047) Biosynthesis
Ergosterol is analogous to cholesterol in mammalian cells, providing structural integrity, fluidity, and proper functioning to the fungal cell membrane. Its absence or the accumulation of abnormal sterols renders fungal cells vulnerable, ultimately leading to cell death. nih.govnih.govwikipedia.org
The primary molecular target of this compound is the fungal enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51 (or ERG11 in yeasts). nih.govnih.govwikipedia.orgfishersci.camycocentral.eucdutcm.edu.cnuni-freiburg.demdpi.comguidetoimmunopharmacology.orgnih.govuni.lu This cytochrome P450 enzyme plays a critical role in the ergosterol biosynthesis pathway by catalyzing the three-step demethylation of lanosterol, a key precursor, into a 14α-demethylated product. nih.govwikipedia.orguni-freiburg.demdpi.comguidetoimmunopharmacology.orguni.lu this compound binds to the active site of fungal CYP51, specifically coordinating with the heme iron in the enzyme's active site, thereby inhibiting its activity. nih.govnih.govcdutcm.edu.cnmdpi.comnih.gov This binding prevents the crucial demethylation step required for ergosterol production. nih.govnih.govcdutcm.edu.cnmdpi.com
Inhibition of CYP51 by this compound leads to a significant disruption in the normal sterol composition of the fungal cell membrane. As ergosterol synthesis is blocked, there is a subsequent depletion of ergosterol. nih.govuni-freiburg.demdpi.comguidetoimmunopharmacology.org Concurrently, toxic sterol intermediates and precursors, such as lanosterol and 14α-methyl sterols (e.g., 14-methyl-3,6-diols), accumulate within the fungal cell membrane. nih.govnih.govuni-freiburg.demdpi.comguidetoimmunopharmacology.orguni.lu These abnormal sterols cannot adequately substitute for ergosterol's structural and functional roles. guidetoimmunopharmacology.org
The accumulation of these toxic 14α-methyl sterols and the concomitant depletion of ergosterol compromise the structural integrity and fluidity of the fungal cell membrane. nih.govnih.govwikipedia.orgmycocentral.eucdutcm.edu.cnuni-freiburg.demdpi.comguidetoimmunopharmacology.org This leads to increased membrane permeability, impaired function of membrane-bound enzymes and transport systems, and ultimately, cell lysis and death. nih.govnih.govwikipedia.orgmycocentral.eucdutcm.edu.cnmdpi.comguidetoimmunopharmacology.org The altered membrane environment also affects intracellular vacuoles, potentially impairing vacuolar acidification.
Fungistatic and Fungicidal Activities
This compound's activity against fungal pathogens can manifest as either fungistatic (inhibiting growth) or fungicidal (killing the fungal cells), depending on various factors including drug concentration and the specific fungal species. nih.gov
This compound generally exhibits concentration-dependent effects on fungal pathogens. While often described as fungistatic, particularly at lower concentrations, it can achieve fungicidal activity at higher concentrations. nih.gov In vitro time-kill studies have demonstrated that this compound exhibits fungistatic activity against various Candida species and Cryptococcus neoformans at concentrations equal to or greater than the Minimum Inhibitory Concentration (MIC). Near-maximal fungistatic activity is typically observed at drug concentrations approximately two to three times the MIC. The fungicidal activity of this compound, when present, often follows a sigmoidal pattern with increasing drug concentrations, indicating that fungicidal action is not an all-or-nothing phenomenon and some degree of killing can occur even for agents considered fungistatic based on standard ratios.
This compound is highly effective against a broad spectrum of Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus. nih.govnih.gov However, its fungicidal activity can vary significantly among these species. Research findings indicate differential fungicidal activities:
| Aspergillus Species | This compound Activity (Primary) | Median EC50 (mg/L) | Fungicidal (MFC/MIC ≤ 4) |
| A. fumigatus | Fungistatic | 2.34 | 6% of isolates |
| A. flavus | Fungicidal | 1.96 | 82% of isolates |
| A. terreus | Fungistatic | 11.69 | 16% of isolates |
Note: EC50 values represent the effective concentration at which 50% of metabolic activity is inhibited, indicating fungicidal effect. MFC/MIC ratio > 4 generally indicates fungistatic activity, while ≤ 4 indicates fungicidal activity.
For A. flavus, this compound demonstrates notable fungicidal activity, effectively killing a high percentage of isolates. In contrast, against A. fumigatus and A. terreus, this compound is primarily fungistatic at typical concentrations, inhibiting growth rather than directly killing the cells, although some fungicidal action can be observed at higher concentrations or over extended exposure. The kinetics of this compound inhibition may also differ among Aspergillus species, with studies suggesting it acts faster against A. fumigatus than A. flavus.
Activity against Candida Species
This compound exhibits fungistatic activity against a wide range of Candida species. toku-e.com Its broad spectrum of activity includes many Candida species, even those that have developed resistance to other antifungal agents like fluconazole (B54011). toku-e.compatsnap.com Research findings demonstrate that this compound generally shows more potency than fluconazole or itraconazole (B105839) against most Candida isolates studied. nih.gov
Differential Activity Against Candida glabrata and Candida krusei
This compound demonstrates significant activity against Candida glabrata and Candida krusei, species often associated with reduced susceptibility to other azole antifungals, particularly fluconazole. dermnetnz.orgasm.org Studies have shown that this compound is effective against fluconazole-resistant strains of C. albicans and is fungistatic against all Candida species tested. toku-e.comnih.gov
Detailed research findings illustrate the differential activity:
Against Candida krusei : C. krusei is inherently resistant to fluconazole. asm.org However, this compound has shown potent activity against this species. asm.org Gas-liquid chromatographic analysis revealed that this compound significantly inhibits ergosterol synthesis in C. krusei (over 75% inhibition), leading to the accumulation of biosynthetic intermediates such as squalene, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol. asm.org This is consistent with its mechanism of inhibiting fungal P-450-dependent 14α-demethylase. asm.org In contrast, fluconazole minimally inhibited ergosterol synthesis in C. krusei. asm.org
Against Candida glabrata : While specific detailed sterol analysis data for C. glabrata in the context of differential activity were not as explicitly detailed as for C. krusei in the provided search results, the general consensus is that this compound is effective against Candida species, including those that are resistant to fluconazole. toku-e.compatsnap.com
The following table summarizes the comparative effects of this compound and fluconazole on ergosterol synthesis in Candida species, based on research findings:
| Antifungal Agent | Effect on Ergosterol Synthesis in C. albicans (Fluconazole-Susceptible & -Resistant) | Effect on Ergosterol Synthesis in C. krusei | Accumulation of Biosynthetic Precursors | Relative Potency vs. Fluconazole/Itraconazole |
| This compound | Complete inhibition, dose-dependent decrease in total sterol content. asm.org | Significant inhibition (>75%). asm.org | Yes (squalene, 4,14-dimethylzymosterol, 24-methylenedihydrolanosterol). asm.org | More potent against most Candida isolates. nih.gov |
| Fluconazole | Partial inhibition; no significant reduction in total sterol content. asm.org | Minimal inhibition. asm.org | Not explicitly detailed for these specific precursors in the context of fluconazole. | Less potent. nih.gov |
Table 1: Comparative Effects of this compound and Fluconazole on Ergosterol Synthesis in Candida Species
Antifungal Resistance Mechanisms and Voriconazole
Intrinsic and Acquired Resistance Pathways
Fungal resistance to voriconazole (B182144) can be either an inherent characteristic of a species (intrinsic resistance) or develop in a previously susceptible organism following drug exposure (acquired resistance).
Intrinsic Resistance: Certain fungal species are naturally less susceptible to this compound. For example, Aspergillus fumigatus is intrinsically resistant to the first-generation azole, fluconazole (B54011). nih.gov Some species, like Scedosporium and Fusarium species, often exhibit intrinsic resistance to multiple azoles, including this compound, making infections with these organisms particularly challenging to treat. mlsascp.com Mucorales are also intrinsically resistant to this compound. mlsascp.com This inherent resistance is often multifactorial, stemming from baseline differences in the drug's target enzyme, cell membrane composition, or the activity of efflux pumps.
Acquired Resistance: Acquired resistance is a more common clinical concern and typically develops in patients undergoing long-term azole therapy. oup.comnih.gov This can occur through the selection of spontaneous mutations that confer a survival advantage in the presence of the drug. The primary mechanisms of acquired resistance involve modifications in the ergosterol (B1671047) biosynthesis pathway, particularly the gene encoding the target enzyme, and the overexpression of efflux pumps that actively transport this compound out of the fungal cell. oup.com Environmental exposure to azole fungicides used in agriculture is also believed to contribute to the emergence of resistant strains of Aspergillus fumigatus. oup.comjwatch.org
Ergosterol Biosynthesis Pathway Modifications
The primary target of this compound and other azoles is the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. frontiersin.orgmdpi.com Alterations in this pathway are a major cause of this compound resistance.
This enzyme is encoded by the cyp51A gene in Aspergillus species and the ERG11 gene in Candida species. frontiersin.orgoup.com Mutations in these genes can lead to amino acid substitutions in the enzyme, reducing its binding affinity for this compound while preserving its ability to produce ergosterol. frontiersin.orgmdpi.com
In Aspergillus fumigatus, several key mutations in the cyp51A gene have been linked to this compound resistance. These include point mutations at codons such as G54, M220, G138, and G448. nih.govnih.gov For instance, a G448S substitution has been identified as the cause of this compound resistance in a clinical isolate. nih.gov Another well-documented resistance mechanism involves a combination of a point mutation (L98H) and a tandem repeat (TR₃₄) in the promoter region of the cyp51A gene, leading to its overexpression. oup.commdpi.comasm.org A different combination, TR₄₆/Y121F/T289A, has been associated with high-level this compound resistance. oup.com
In Candida albicans, numerous mutations in the ERG11 gene have been identified in azole-resistant isolates. oup.comscispace.comnih.gov While many mutations are associated with fluconazole resistance, some also confer resistance to this compound. scispace.com Overexpression of the ERG11 gene, often driven by gain-of-function mutations in the transcription factor Upc2, is another significant mechanism of resistance in Candida species. scispace.comoup.com
| Gene | Fungal Species | Common Mutations/Alterations | Effect on this compound |
| cyp51A | Aspergillus fumigatus | TR₃₄/L98H | Acquired Resistance |
| cyp51A | Aspergillus fumigatus | TR₄₆/Y121F/T289A | High-Level Acquired Resistance |
| cyp51A | Aspergillus fumigatus | G448S | Acquired Resistance |
| cyp51C | Aspergillus flavus | S196F, N423D | Potential role in resistance by affecting drug binding |
| ERG11 | Candida albicans | Various point mutations | Acquired Resistance |
| ERG11 | Candida tropicalis | Missense mutations | Acquired Resistance |
Gene Expression Changes and Efflux Pump Mechanisms
Beyond modifications to the drug target itself, fungal cells can develop resistance by reducing the intracellular concentration of this compound. This is primarily achieved through the overexpression of efflux pumps, which are membrane transporters that actively expel the drug from the cell. oup.com Two major superfamilies of efflux pumps are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govbiotechmedjournal.com
In Aspergillus fumigatus, overexpression of several efflux pump genes, including AfuMDR1, AfuMDR2, AfuMDR3, AfuMDR4, and atrF, has been observed in this compound-resistant isolates, particularly those without cyp51A mutations. nih.govbenthamdirect.comresearchgate.net Studies have shown that this compound itself can induce the expression of these pumps, suggesting a dynamic and adaptive resistance mechanism. asm.org For example, the expression of AfuMDR4 increases as fungal mycelial complexity develops, contributing to azole resistance in biofilms. asm.org
In Aspergillus flavus, overexpression of ABC transporter genes such as mdr1, mdr2, mdr4, and atrF, as well as the MFS transporter gene mfs1, has been linked to this compound resistance. nih.gov this compound exposure can induce the overexpression of an ortholog of the Candida albicans ABC transporter, Cdr1. nih.govresearchgate.net
In Candida species, the overexpression of efflux pumps is a well-established mechanism of azole resistance. The ABC transporters encoded by CDR1 and CDR2, and the MFS transporter encoded by MDR1, are major contributors to reduced susceptibility to this compound. oup.commdpi.com
| Efflux Pump Gene | Fungal Species | Transporter Family | Role in this compound Resistance |
| AfuMDR1, AfuMDR3, AfuMDR4 | Aspergillus fumigatus | MFS | Overexpression contributes to resistance |
| atrF | Aspergillus fumigatus | ABC | Overexpression contributes to resistance |
| mdr1, mdr2, mdr4 | Aspergillus flavus | ABC | Overexpression implicated in resistance |
| mfs1 | Aspergillus flavus | MFS | Overexpression implicated in resistance |
| Cdr1B | Aspergillus flavus | ABC | Overexpression contributes to resistance |
| CDR1, CDR2 | Candida albicans | ABC | Overexpression is a major resistance mechanism |
| MDR1 | Candida albicans | MFS | Overexpression contributes to resistance |
Cross-Resistance Patterns with Other Azoles
Due to shared mechanisms of action and resistance, cross-resistance among azole antifungals is a significant clinical issue. A fungal isolate resistant to one azole is often resistant to others in the same class.
Mutations in the cyp51A gene in Aspergillus fumigatus can confer different cross-resistance profiles. For example, the TR₃₄/L98H mutation typically leads to itraconazole (B105839) resistance but can have a variable effect on this compound susceptibility. nih.gov However, isolates with this mutation have shown a trend towards decreased this compound resistance over time. nih.gov The M220I substitution confers resistance to itraconazole, while susceptibility to this compound may be comparable to wild-type isolates. nih.gov Some resistance mechanisms in A. fumigatus can result in resistance to all triazoles. asm.org
In Candida species, particularly Candida glabrata, cross-resistance between fluconazole and this compound is common. mdpi.comnih.gov Isolates with high-level fluconazole resistance often exhibit elevated minimum inhibitory concentrations (MICs) for this compound as well. nih.gov This is frequently due to the overexpression of efflux pumps that can expel multiple azole drugs. biotechmedjournal.com Similarly, in Candida parapsilosis, exposure to fluconazole or this compound can induce cross-resistance to each other. asm.org
However, the patterns of cross-resistance are not always predictable, and some mutations may confer resistance to one azole while having minimal impact on another. asm.orgbiorxiv.org This highlights the importance of antifungal susceptibility testing to guide appropriate therapy.
| Fungal Species | Resistance Mechanism | Cross-Resistance Profile |
| Aspergillus fumigatus | TR₃₄/L98H in cyp51A | Primarily itraconazole resistance; variable this compound resistance. nih.gov |
| Aspergillus fumigatus | M220I in cyp51A | Itraconazole resistance; this compound susceptibility may be unaffected. nih.gov |
| Candida glabrata | Efflux pump overexpression | Often confers cross-resistance to fluconazole and this compound. nih.gov |
| Candida parapsilosis | Not specified | Exposure to fluconazole can induce cross-resistance to this compound. asm.org |
Immunomodulatory Effects of Voriconazole
Interaction with Host Immune Cells (e.g., Peripheral Blood Mononuclear Cells, Monocytes, Macrophages, Neutrophils)
The interaction of voriconazole (B182144) with phagocytic cells, such as monocytes and neutrophils, is of particular importance. Research indicates a collaborative effect between this compound and these cells for enhanced antifungal activity. For instance, this compound has been shown to work with monocytes to increase the killing of Candida albicans nih.gov. Similarly, an additive antifungal effect is observed when this compound is combined with monocytes against Aspergillus fumigatus hyphae nih.govasm.org. In the presence of this compound, monocytes exhibit an augmented fungicidal activity nih.gov.
The role of macrophages is also significant in the efficacy of this compound. In a larval zebrafish model of A. fumigatus infection, the presence of macrophages was found to be partially required for the protective effects of this compound nih.govnih.gov. Macrophages appear to contribute by slowing the initial growth of the fungus, which allows this compound more time to effectively target and kill the A. fumigatus hyphae after germination nih.govnih.gov.
Furthermore, this compound collaborates with neutrophils for enhanced killing of C. albicans and inhibition of A. fumigatus hyphal growth nih.govnih.gov. This collaboration is even more pronounced when neutrophils are activated with granulocyte colony-stimulating factor (G-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) nih.govnih.gov. Interestingly, in the larval zebrafish model, neutrophil function was found to be dispensable for the efficacy of this compound against A. fumigatus nih.gov.
Table 1: Summary of this compound's Interaction with Host Immune Cells
| Immune Cell Type | Observed Effect of this compound | Pathogen Context | Reference |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Induces proliferation. | General | nih.gov |
| Monocytes | Collaborates for enhanced killing and additive antifungal effect. Augments fungicidal activity. | Candida albicans, Aspergillus fumigatus | nih.govnih.govasm.org |
| Macrophages | Presence is partially required for this compound efficacy; they slow initial fungal growth. | Aspergillus fumigatus | nih.govnih.gov |
| Neutrophils | Collaborates for enhanced killing and inhibition of hyphal growth. | Candida albicans, Aspergillus fumigatus | nih.govnih.gov |
Modulation of Cytokine Production (e.g., TNF-α, IL-2, IFN-γ, IL-6)
This compound significantly influences the production of various cytokines, which are key signaling molecules that orchestrate the immune response. In human PBMCs stimulated with Candida species, this compound has been found to remarkably increase the levels of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6) nih.gov. This indicates a promotion of a Th1-type cytokine secretion, which is crucial for cell-mediated immunity against fungal pathogens nih.gov.
In the context of Aspergillus fumigatus, this compound, particularly when combined with the fungus, induces a pronounced increase in the production of Tumor Necrosis Factor-alpha (TNF-α) in monocytic cells nih.govasm.orgnih.govnih.gov. TNF-α is a critical proinflammatory cytokine in the host defense against invasive aspergillosis nih.gov. The release of other proinflammatory cytokines, such as IL-1β and IL-12, is also significantly increased from monocytes stimulated with A. fumigatus in the presence of this compound researchgate.net. However, one study noted that when monocytes were stimulated with this compound in combination with A. fumigatus spores, the drug actually reduced TNF-α production, suggesting the immunomodulatory effects can be dependent on the fungal morphotype researchgate.net.
Table 2: Modulation of Cytokine Production by this compound
| Cytokine | Effect | Immune Cell and Pathogen Context | Reference |
|---|---|---|---|
| TNF-α | Significantly increased production. | Monocytes with Aspergillus fumigatus hyphae. | nih.govasm.orgnih.govnih.gov |
| IL-2 | Remarkably increased levels. | PBMCs with Candida species. | nih.gov |
| IFN-γ | Remarkably increased levels. | PBMCs with Candida species. | nih.gov |
| IL-6 | Remarkably increased levels. | PBMCs with Candida species. | nih.gov |
| IL-1β | Significantly increased release. | Monocytes with Aspergillus fumigatus hyphae. | researchgate.net |
| IL-12 | Significantly increased release. | Monocytes with Aspergillus fumigatus hyphae. | researchgate.net |
Impact on Toll-Like Receptor (TLR) Expression and Signaling
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system's recognition of pathogens. This compound has been shown to modulate the expression and signaling of these important receptors. Specifically, this compound can induce the expression of Toll-like receptor 2 (TLR2) in monocytic cells nih.govasm.orgnih.gov. This effect is even more pronounced when the cells are also exposed to A. fumigatus hyphae nih.govasm.orgnih.gov. The upregulation of TLR2 is significant as it is a key receptor involved in the recognition of fungal components and the initiation of an antifungal immune response nih.gov.
In contrast, studies have found that this compound does not increase the expression of Toll-like receptor 4 (TLR4) in monocytic cells, either alone or in combination with A. fumigatus hyphae nih.govasm.orgnih.gov. This differential regulation of TLR2 and TLR4 suggests a specific mechanism by which this compound modulates the innate immune response to fungal pathogens nih.gov. The enhanced TLR2 signaling in the presence of this compound is thought to contribute to a more efficient host response to A. fumigatus nih.gov.
Influence on Anti-inflammatory Responses (e.g., NF-kappaB activation)
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. This compound has been demonstrated to influence the activation of NF-κB in immune cells. In monocytic cells, this compound treatment leads to a significant translocation of NF-κB to the nucleus, indicating its activation nih.govnih.gov.
The activation of NF-κB by this compound is associated with the augmented fungicidal activity of monocytes against A. fumigatus nih.gov. In fact, this compound was found to induce more NF-κB activation than exposure to A. fumigatus hyphae alone, and the combination of the two resulted in the greatest NF-κB expression nih.govnih.gov. This suggests that this compound can prime or enhance the inflammatory and antifungal pathways regulated by NF-κB. However, it is noteworthy that one study reported a reduction in NF-κB activation when monocytes were stimulated with this compound and A. fumigatus spores, again highlighting the potential for context-dependent effects of the drug researchgate.net.
This compound's Role in Host-Pathogen Interaction Dynamics
The interplay between this compound, the host immune system, and the fungal pathogen is complex. The timing of drug administration in relation to the fungal life cycle and the host's immune status can be critical. For instance, the observation that macrophages can slow fungal germination, thereby allowing this compound to act more effectively on the hyphal form, underscores the importance of a coordinated effort between the drug and the immune system for successful treatment outcomes nih.govnih.gov. This synergy suggests that the clinical success of this compound may be, in part, due to its ability to tip the balance of the host-pathogen interaction in favor of the host.
Preclinical Research Methodologies and Models
In Vitro Studies for Antifungal Activity and Immunomodulation
In vitro studies are fundamental for assessing the direct antifungal activity of voriconazole (B182144) against a wide range of fungal species. These studies typically involve determining the minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) of this compound against various fungal isolates. This compound has demonstrated good in vitro activity against numerous species, including Candida spp. (e.g., Candida albicans, C. krusei, C. parapsilosis), Aspergillus spp. (e.g., Aspergillus fumigatus, A. terreus), Scedosporium apiospermum, and dimorphic fungi like Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum researchgate.netpaojournal.comoup.comnih.govasm.orgmdpi.com.
For instance, studies have shown that this compound's in vitro activities are comparable to or superior to other antifungals like amphotericin B against Candida albicans and Candida species, and it exhibits superior efficacy against filamentous fungi such as Aspergillus and Fusarium paojournal.com. Against Scedosporium apiospermum isolates, this compound was found to be much more active than fluconazole (B54011) and flucytosine, and more active than amphotericin B, itraconazole (B105839), and ketoconazole (B1673606) oup.com. However, some isolates, such as Scopulariopsis brevicaulis, have shown high resistance to azoles, including this compound, in vitro reviberoammicol.com.
Beyond direct antifungal activity, this compound has also been investigated for its immunomodulatory effects in vitro. Research indicates that this compound can influence the host immune response. For example, in human monocytes, the combination of this compound and Aspergillus fumigatus hyphae induced a more pronounced expression profile of genes encoding inflammatory molecules, such as Toll-like receptor 2 (TLR2) and tumor necrosis factor-alpha (TNF-α), compared to Aspergillus alone asm.orgnih.gov. This suggests that this compound may have an immunomodulatory effect that contributes to a more efficient host response to A. fumigatus nih.gov.
Self-Microemulsifying Drug Delivery Systems (SMEDDS) for Enhanced Absorption and Bioavailability
Self-Microemulsifying Drug Delivery Systems (SMEDDS) represent a promising strategy to enhance the absorption and bioavailability of poorly water-soluble drugs like this compound mdpi.comresearchgate.netisciii.esisciii.es. This compound is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by low aqueous solubility (0.71 mg/mL) and high permeability mdpi.commdpi.comresearchgate.net. This low solubility often leads to poor and erratic oral bioavailability, posing significant challenges for its formulation mdpi.comisciii.es.
SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions (typically with droplet sizes below 100 nm) upon contact with aqueous gastrointestinal fluids under gentle agitation mdpi.comresearchgate.netisciii.es. This spontaneous emulsification leads to the formation of very fine droplets, offering a high surface area for drug absorption, thereby increasing dissolution rate, absorption, and ultimately, bioavailability mdpi.comresearchgate.netisciii.esresearchgate.net.
For this compound, the development of SMEDDS aims to overcome its solubility limitations and improve therapeutic efficacy mdpi.com. Studies have focused on optimizing SMEDDS formulations by selecting appropriate excipients based on solubility studies. For instance, Labrafil-M 1994 CS (oil), Cremophor-RH 40 (surfactant), and Transcutol-HP (co-surfactant) have been identified as suitable components for this compound SMEDDS mdpi.com.
Research findings have demonstrated the potential of this compound SMEDDS:
Particle Size and Stability: Optimized liquid SMEDDS formulations for this compound have achieved very small particle sizes, such as 19.04 nm, with a low polydispersity index (PDI) of 0.162, indicating a uniform and stable emulsion mdpi.com. This small droplet size facilitates enhanced absorption.
Enhanced Bioavailability: In pharmacokinetic studies conducted in Wistar rats, this compound formulated as a solid SMEDDS showed significantly improved plasma concentration-time profiles compared to the pure drug and marketed formulations mdpi.com. Specifically, the maximum plasma concentration (Cmax) and the area under the curve from time zero to infinity (AUC0→t) were considerably better for the SMEDDS formulation mdpi.com. This enhancement in bioavailability is attributed to the increased solubility and efficient drug transport provided by the microemulsion isciii.es.
The use of SMEDDS for this compound offers several advantages, including improved bioavailability, reduced variability in absorption, and enhanced stability, without the complexity or potential toxicity often associated with other advanced drug delivery systems like nanoparticles or liposomes mdpi.comresearchgate.net. This approach is particularly valuable for antifungal therapy where rapid onset and consistent drug delivery are critical researchgate.net.
Advanced Research Topics and Future Directions
Role of the Gut Microbiota in Voriconazole (B182144) Metabolism and Toxicity
The gut microbiota significantly influences drug absorption, metabolism, efficacy, and toxicity, acting as an "invisible organ" that modulates drug pharmacokinetics frontiersin.orgmdpi.com. This compound exhibits considerable inter- and intra-individual variability in its clinical efficacy and potential toxicity nih.gov. Recent studies indicate that the gut microbiota can directly metabolize drugs into active or toxic metabolites before absorption frontiersin.org. Moreover, the composition and function of the gut microbiota can affect the expression of drug-metabolizing enzymes and transporters, which are crucial for drug bioavailability frontiersin.org.
For instance, dysbiosis, an imbalance in intestinal flora, has been shown to impact the efficacy of various drugs frontiersin.org. Patients receiving this compound often have a history of antibiotic use, which can lead to intestinal flora imbalance frontiersin.org. Research suggests that the probiotic gut bacteria Bacteroides fragilis can ameliorate abnormal this compound metabolism by inhibiting TLR4-mediated NF-κB transcription and regulating the expression of drug-metabolizing enzymes and transporters frontiersin.orgnih.gov. A study demonstrated that B. fragilis polysaccharide A (PSA) can reduce this compound peak concentrations and significantly lower its concentrations in the liver and serum, suggesting a role in reducing residual this compound during metabolic clearance in vivo nih.gov. Furthermore, inflammation, reflected by C-reactive protein (CRP) concentrations, positively correlates with this compound trough concentrations and can downregulate cytochrome P450 enzymes, thereby reducing drug clearance nih.govfrontiersin.org. Astragalus polysaccharide (APS) has been shown to enhance this compound metabolism under inflammatory conditions by increasing the abundance of Bifidobacterium bifidum, which contributes to an anti-inflammatory response in the liver and indirectly enhances this compound metabolism researchgate.netnih.gov.
This area of research aims to develop microbiota-based interventions to optimize this compound pharmacokinetics and minimize adverse effects.
Pharmacogenomics-Guided Dosing Strategies
This compound exhibits non-linear pharmacokinetics due to its saturable hepatic metabolism, primarily mediated by CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9 nih.govpharmgkb.org. This leads to high inter- and intra-patient variability in plasma levels, influenced by factors such as age, sex, body weight, CYP2C19 polymorphism, inflammation, and drug-drug interactions nih.gov. Given its narrow therapeutic index, routine therapeutic drug monitoring (TDM) is recommended nih.gov.
Pharmacogenomics-based this compound dose adjustments offer more accurate and individualized treatment strategies nih.govresearchgate.net. The Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines recommend considering alternative antifungals or adjusting this compound doses for patients with ultrarapid and poor metabolizer CYP2C19 genotypes, with close TDM nih.govtandfonline.com. Studies have shown a strong association between CYP2C19 phenotype and this compound levels, clinical outcomes, and adverse events nih.gov. Preemptive CYP2C19 genotyping has demonstrated benefits in achieving target concentrations faster pharmgkb.org. For example, ultrarapid metabolizers (UMs) have shown a significantly greater dose requirement compared to normal, intermediate, or poor metabolizers pharmgkb.org. Conversely, poor metabolizers (PMs) may experience higher this compound concentrations frontiersin.org.
Further research is needed to validate pharmacokinetic-pharmacodynamic modeling studies that propose this compound treatment doses based on CYP2C19 phenotypes nih.gov. The integration of pharmacogenomic testing into routine clinical care requires appropriate infrastructure and seamless integration of results into the clinical decision-making process, followed by TDM confirmation nih.gov.
Artificial Intelligence and Machine Learning in this compound Plasma Concentration Prediction
Predicting this compound plasma trough concentrations is challenging due to its non-linear pharmacokinetics and the multitude of influencing factors researchgate.netdovepress.com. Machine learning (ML) and artificial intelligence (AI) approaches are being explored to overcome these difficulties and improve prediction accuracy researchgate.net.
Studies have utilized various ML algorithms, including random forest (RF), gradient boosting (GB), and extreme gradient boosting (XGBoost), to predict toxic plasma trough concentrations of this compound (>5 μg/mL) researchgate.net. These models have demonstrated good performance, with average balanced accuracy (BA) and accuracy (ACC) values indicating meaningful predictions researchgate.net. Key influencing factors identified by SHapley Additive exPlanations (SHAP) include albumin, total bile acid, platelet count, age, and inflammation researchgate.net.
More recently, models incorporating pharmacokinetic parameters derived from population pharmacokinetic (PPK) models have shown significant improvement in predictive performance dovepress.comnih.govresearchgate.net. An ensemble model combining XGBoost, random forest, and CatBoost achieved a high R² value of 0.828, demonstrating robust predictive capability, particularly for elderly patients where physiological changes contribute to increased fluctuations in this compound plasma concentrations dovepress.comnih.gov. These AI/ML models hold promise for providing real-time, individualized this compound dosing guidance, enhancing efficacy and safety, especially in critical care settings where immediate TDM results may not be available dovepress.com.
Novel Drug Delivery Systems and Formulations for Enhanced Efficacy and Reduced Toxicity
Current research focuses on developing novel drug delivery systems and formulations to optimize this compound's efficacy and minimize systemic toxicity, particularly given its poor water solubility and variable lung distribution with systemic administration nih.gov.
One area of development is in situ gel formulations for ocular delivery, aiming to increase residence time and bioavailability in ocular mucosa for treating fungal keratitis turkjps.org. These formulations have shown sustained drug release for up to 8 hours and antifungal activity against various Candida and Aspergillus species turkjps.org.
Nanotechnology-based approaches are also being explored for this compound delivery, offering increased permeation and deposition in target tissues with controlled and sustained release researchgate.netmdpi.com. Lipid formulations, such as liposomes (LP) and nanostructured lipid carriers (NLC), have been investigated for cutaneous and ocular administration researchgate.netmdpi.com. These systems can improve drug solubility and enhance delivery to specific tissues, potentially reducing systemic exposure and associated adverse effects researchgate.netmdpi.com. For instance, liposomal systems in the form of dry-powder inhalers (DPIs) are being developed for pulmonary aspergillosis, aiming to improve lung distribution and reduce systemic toxicity nih.gov. Studies have shown that these liposomal formulations can provide controlled and slow drug release over several hours nih.gov.
Furthermore, sustained-release oral tablet formulations are being developed to reduce dosing frequency, maintain consistent plasma drug concentrations within the therapeutic window, and improve patient compliance banglajol.info.
Investigation of this compound in Chronic Respiratory Fungal Diseases
This compound is being investigated for its role in chronic respiratory fungal diseases, such as chronic pulmonary aspergillosis (CPA), which primarily affects patients with underlying pulmonary conditions who are minimally or non-immunocompromised nih.govresearchgate.net. CPA is a chronic disabling disease, and this compound has shown efficacy as a primary or salvage therapy nih.govresearchgate.netnih.gov.
Prospective multicenter trials have evaluated the efficacy of this compound in CPA, demonstrating global success rates, particularly for chronic necrotizing aspergillosis nih.govresearchgate.net. Clinical symptoms and quality of life have also shown improvement during treatment nih.govresearchgate.net. While photosensitivity reactions are noted, prolonged this compound therapy in this setting has been generally well-tolerated nih.govresearchgate.net.
Nebulized this compound is another area of investigation for treating fungal lung diseases, including infection or colonization revistafarmaciahospitalaria.es. Studies have explored the preparation and characterization of nebulized this compound solutions, finding them adequate for nebulization revistafarmaciahospitalaria.es. This localized delivery method aims to achieve high drug concentrations at the site of infection while potentially minimizing systemic exposure revistafarmaciahospitalaria.es.
Comparative Effectiveness Studies with Newer Triazole Antifungals
The landscape of antifungal agents is continuously evolving, with newer triazoles and echinocandins emerging dovepress.com. Comparative effectiveness studies are crucial to position this compound against these newer agents, such as posaconazole (B62084) and micafungin.
This compound is a second-generation triazole derived from fluconazole (B54011), offering an enhanced antifungal spectrum compared to older triazoles oup.comnih.gov. It has been shown to be more effective than amphotericin B for primary treatment of invasive aspergillosis oup.comnih.gov. In comparative analyses for preventing proven invasive fungal infections (IFIs), this compound, posaconazole, and itraconazole (B105839) have ranked as top-performing drugs dovepress.com. Specifically, this compound has been suggested as the most effective prophylaxis against proven IFIs in patients undergoing hematopoietic stem cell transplantation (HSCT) dovepress.com.
However, other studies suggest posaconazole may be more effective for preventing invasive aspergillosis, and itraconazole for invasive candidiasis and all-cause mortality dovepress.com. These comparative studies highlight the need for tailored antifungal selection based on the specific fungal pathogen, patient population, and clinical context. Future research will continue to refine the understanding of the relative benefits and risks of this compound compared to other available and emerging antifungal agents.
Understanding Mechanisms of this compound-Induced Carcinogenesis
Long-term this compound therapy has been linked to the development of squamous cell carcinoma (SCC), particularly in skin exposed to ultraviolet (UV) radiation who.intascopost.comsciencepublishinggroup.comnih.gov. This compound has been classified as carcinogenic to humans (Group 1) based on sufficient evidence for squamous cell carcinoma of the skin in humans who.int. This risk is particularly significant in immunocompromised patients, such as organ transplant recipients, who often receive prolonged therapy sciencepublishinggroup.comnih.gov.
The exact mechanism of this compound-induced carcinogenesis is a critical area of ongoing research. Hypotheses include potentiation of UV-mediated DNA damage or a reduction in DNA damage repair nih.gov. Studies have shown that this compound increases levels of oxidative stress in skin cells (keratinocytes) by inhibiting the antioxidative enzyme catalase ascopost.com. The major metabolite, this compound N-oxide, is phototoxic and has been implicated in phototoxic reactions that can lead to DNA damage and tumor formation who.intsciencepublishinggroup.comnih.gov. Clinical and molecular studies suggest that this compound may disrupt key cellular pathways, such as the Hedgehog pathway, affecting epidermal differentiation and increasing cancer risk sciencepublishinggroup.com.
Research is exploring strategies to mitigate this risk, such as co-administering antioxidants like N-acetylcysteine, which has been shown to reduce markers of oxidative stress in UV-exposed mouse skin tissue ascopost.com. Further in vitro and in vivo studies are needed to explore the relationship between this compound, terminal differentiation, and cell-cycle regulation in the context of UV exposure, and to investigate the pathway effects of other azoles oup.com. Understanding these mechanisms is crucial for developing preventative measures and refining patient management protocols for individuals requiring long-term this compound therapy sciencepublishinggroup.comoup.com.
Long-term Outcomes and Surveillance Strategies in Patients Receiving this compound Therapy
Long-term management of invasive fungal infections often necessitates prolonged antifungal therapy, and this compound, a broad-spectrum triazole, plays a crucial role in such extended regimens. Understanding the long-term outcomes and implementing effective surveillance strategies are paramount to optimize patient care and prevent recurrence. This section delves into detailed research findings on the sustained efficacy of this compound across various fungal infections and the recommended approaches for long-term patient monitoring.
Long-term Efficacy and Survival Rates
For chronic pulmonary aspergillosis (CPA), including aspergilloma, this compound has shown response rates ranging from 40% to 58% in long-term management ersnet.org. In the context of resistant fungal infections, particularly dermatophytoses and onychomycosis, combination therapy with terbinafine (B446) and this compound significantly improved mycological cure rates and reduced relapse rates over a one-year follow-up period. A study reported a 1-year mycological cure rate of 67% for combination therapy versus 29% for monotherapy, with corresponding 1-year relapse rates of 27% and 44%, respectively easpublisher.com.
Invasive central nervous system (CNS) aspergillosis often requires long-term this compound-based therapy. A case series indicated that 8 out of 9 patients survived with a median follow-up of 14 months, with most patients showing significant radiological resolution (>50%) on continued this compound mdpi.com.
This compound has also been evaluated for secondary prophylaxis of invasive fungal infections in allogeneic HSCT recipients. A prospective study demonstrated a significantly lower 1-year cumulative incidence of invasive fungal disease at 6.7±3.6% when this compound was used as prophylaxis, compared to historical relapse rates of 30-50% haematologica.orgresearchgate.net. Among 45 patients, only one death was attributable to systemic fungal disease within 12 months post-transplantation haematologica.orgresearchgate.net.
For invasive bone aspergillosis, long-term this compound treatment presented a new therapeutic option, with a satisfactory global response observed in 55% of patients in a worldwide experience of 20 cases. Notably, no relapses occurred in patients who achieved a complete response to therapy oup.com.
In less common or refractory fungal infections, pooled analyses revealed successful response rates of 63% for Scedosporium apiospermum infections and 43% for Fusarium spp. infections with this compound. However, relapses were observed in a subset of these patients within four weeks of follow-up, highlighting the challenges in managing these difficult-to-treat infections nih.govpfizermedicalinformation.com. For endemic fungal infections such as histoplasmosis, blastomycosis, or coccidioidomycosis, this compound salvage therapy resulted in a favorable outcome (improved or stable) in 83.3% of patients at last follow-up, though relapses were noted after discontinuing long courses in some blastomycosis cases asm.org. Furthermore, long-term this compound prophylaxis was successful in preventing secondary invasive fungal diseases in 6 out of 7 patients with chronic granulomatous disease, with a median follow-up of 6 years cocukenfeksiyondergisi.org.
Table 1: Long-term Efficacy and Outcome of this compound Therapy in Various Fungal Infections
| Infection Type | Patient Population | Outcome Measure | This compound Group Outcome | Comparator/Historical Control Outcome | Follow-up Duration | Source |
| Invasive Aspergillosis | HSCT recipients | 36-month Survival Rate | 18% (n=42) | 18% (n=45, other antifungals) | 36 months | nih.gov |
| Chronic Pulmonary Aspergillosis (CPA) | CPA patients (including aspergilloma) | Response Rate | 40-58% | N/A | N/A | ersnet.org |
| Resistant Fungal Infections | Patients with resistant fungal infections (combination therapy with terbinafine) | 1-year Mycological Cure Rate | 67% | 29% (monotherapy) | 1 year | easpublisher.com |
| 1-year Relapse Rate | 27% | 44% (monotherapy) | 1 year | easpublisher.com | ||
| Invasive CNS Aspergillosis | CNS Aspergillosis patients | Survival Rate | 8 out of 9 patients survived | N/A | Median 14 months | mdpi.com |
| Secondary Prophylaxis for IFD | Allogeneic HSCT recipients with prior IFD | 1-year Cumulative Incidence of IFD | 6.7±3.6% | 30-50% (historical relapse rate) | 12 months | haematologica.orgresearchgate.net |
| Invasive Bone Aspergillosis | Patients with bone aspergillosis | Global Response (satisfactory) | 55% (11 of 20 patients) | N/A | Median 83.5 days (treatment duration) | oup.com |
| Less Common/Refractory Fungal Infections | Patients with Scedosporium apiospermum infection | Successful Response Rate | 63% (15 of 24 patients) | N/A | 4 weeks post-follow-up (for relapse) | nih.govpfizermedicalinformation.com |
| Patients with Fusarium spp. infection | Successful Response Rate | 43% (9 of 24 patients) | N/A | 4 weeks post-follow-up (for relapse) | nih.govpfizermedicalinformation.com | |
| Endemic Fungal Infections (Histoplasmosis, Blastomycosis, Coccidioidomycosis) | Patients with endemic mycoses | Favorable Outcome (improved/stable) at last follow-up | 83.3% (20 of 24 patients) | N/A | N/A | asm.org |
| Chronic Granulomatous Disease (CGD) with IFD | CGD patients | Prevention of secondary IFD | 6 out of 7 patients did not suffer secondary IFD | N/A | Median 6 years (follow-up) | cocukenfeksiyondergisi.org |
Surveillance Strategies
Effective long-term surveillance strategies are crucial for patients receiving this compound therapy to ensure sustained efficacy, prevent recurrence, and monitor for potential long-term complications.
Therapeutic Drug Monitoring (TDM): TDM is a cornerstone of this compound surveillance, particularly given its variable pharmacokinetics and the importance of maintaining optimal drug levels for efficacy. Guidelines often recommend TDM to achieve target trough concentrations, typically between 1-5 mg/L oup.com. TDM-guided individualized dosing is considered ideal, especially in pediatric populations where age-related pharmacokinetic variability is significant oup.com. Regular TDM allows for dose adjustments; for instance, a 50% dose reduction may be implemented if trough levels exceed 5.5 mg/L, while a 50% dose increase might be considered if levels fall below 1 mg/L nih.govoup.com. This proactive adjustment helps maintain therapeutic concentrations over extended treatment periods nih.govoup.com.
Monitoring for Long-term Complications: While specific adverse effect profiles are outside the scope of this section, it is important to note that long-term this compound therapy necessitates vigilance for potential long-term complications. This highlights the importance of comprehensive long-term follow-up and surveillance strategies to ensure patient safety and optimize outcomes researchgate.netsciencepublishinggroup.com. The safety and efficacy of this compound use beyond 180 days (6 months) have not been extensively studied in clinical trials, emphasizing the need for a careful benefit-risk assessment for prolonged exposure europa.eu.
Q & A
Q. What analytical methods are validated for quantifying voriconazole in pharmaceutical formulations, and how are they optimized for accuracy?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for this compound quantification. Method development involves optimizing mobile phase composition (e.g., acetonitrile-phosphate buffer), column selection (C18 columns), and detection wavelength (255 nm). Validation parameters include linearity (R² > 0.99), precision (CV < 5%), and accuracy (90–110% recovery). For example, a 2007 study validated an HPLC method with a linear range of 0.5–50 µg/mL and inter-day precision of 1.2–3.8% . Stability-indicating methods must also demonstrate robustness under stress conditions (e.g., heat, light, pH variations) to detect degradation products .
Q. How do patient-specific factors influence this compound pharmacokinetics (PK) in clinical studies?
Body weight, cytochrome P450 2C19 (CYP2C19) genotype, liver function, and concomitant medications (e.g., proton pump inhibitors) are key covariates. Population PK models show that CYP2C19 poor metabolizers exhibit 2–4-fold higher this compound exposure due to reduced clearance. For example, in adult transplant recipients, this compound clearance correlates with CYP2C19 activity (p < 0.001), with a 30% reduction in bioavailability compared to healthy subjects . Body weight adjustments (e.g., allometric scaling) are critical in pediatric populations, where clearance rates are 20–50% higher than in adults .
Q. What are the recommended protocols for therapeutic drug monitoring (TDM) of this compound to balance efficacy and toxicity?
TDM should target trough concentrations of 1–5.5 mg/L. Sampling should occur after 3–5 days of treatment, preferably pre-dose. For patients with hepatic impairment or CYP2C19 polymorphisms, Bayesian forecasting using population PK models improves dose individualization. A 2015 meta-analysis recommends weekly monitoring in critically ill patients due to high inter-individual variability (CV > 60%) .
Advanced Research Questions
Q. What methodological challenges arise in designing population PK models for this compound, particularly in pediatric populations?
Pediatric models require age-stratified covariates (e.g., body surface area, enzyme maturation) and account for nonlinear kinetics due to saturable metabolism. A 2019 review highlighted that pediatric clearance follows a first-order absorption model but with 30% higher variability than adults, necessitating larger sample sizes (n > 100) . Controversial covariates like inflammation markers (e.g., C-reactive protein) and CYP3A4 genotype remain understudied but may explain residual variability (up to 40%) .
Q. How do CYP2C19 polymorphisms guide this compound dosing in pharmacogenetic clinical trials?
Pre-emptive genotyping in trials like VORIGENIPHARM (N = 146) uses algorithms integrating CYP2C19 status (*2, *3, *17 alleles), weight, and liver function. For example, CYP2C19 poor metabolizers receive 50% lower initial doses to avoid supratherapeutic levels (>5.5 mg/L), achieving therapeutic range attainment in 75% of patients versus 45% in standard dosing (p < 0.01) . However, gene-environment interactions (e.g., drug-drug interactions) complicate dose predictions, requiring adaptive trial designs .
Q. What experimental designs address stability and uniformity challenges in extemporaneous this compound suspensions?
Stability studies assess this compound degradation under varying temperatures (2–8°C vs. 25°C) and storage durations (≤30 days). A 2020 study found that Ora-Plus suspensions retained >90% potency at 14 days when refrigerated, with a coefficient of variation (CV) < 5% for uniformity. Accelerated stability testing (40°C/75% RH) identified sucrose-based vehicles as superior to aqueous buffers (p < 0.05) .
Q. How can exposure-response relationships inform this compound dosing for invasive fungal infections (IFIs)?
PK/PD targets include a free drug AUC/MIC ratio > 25 for Aspergillus. Monte Carlo simulations incorporating MIC distributions (e.g., Candida albicans MIC90 = 0.12 mg/L) show that standard doses (4 mg/kg IV) achieve target attainment in 85% of patients. However, suboptimal exposure (AUC < 40 mg·h/L) occurs in 30% of CYP2C19 rapid metabolizers, necessitating model-informed precision dosing .
Methodological Frameworks
- PICO Framework : Use Population (e.g., immunocompromised adults), Intervention (e.g., genotype-guided dosing), Comparison (standard dosing), and Outcome (therapeutic range attainment) to structure clinical questions .
- FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (novel covariates), Novel (unexplored gene-environment interactions), Ethical (TDM compliance), and Relevant (clinical guideline updates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
